Reactive Yellow 105

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

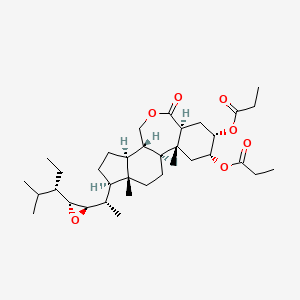

Reactive Yellow 105 is a synthetic dye commonly used in the textile industry. It is known for its vibrant yellow color and its ability to form strong covalent bonds with textile fibers, making it highly resistant to washing and fading. The chemical structure of Reactive Yellow 105 includes azo groups, which are responsible for its bright color, and reactive groups that allow it to bind to fibers.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Reactive Yellow 105 is synthesized through a series of chemical reactions involving aromatic compounds. The synthesis typically starts with the diazotization of an aromatic amine, followed by coupling with a suitable coupling component. The reaction conditions often involve acidic or basic environments to facilitate the formation of the azo bond.

Industrial Production Methods: In industrial settings, the production of Reactive Yellow 105 involves large-scale batch or continuous processes. The raw materials are mixed in reactors under controlled temperatures and pressures to ensure consistent quality and yield. The final product is then purified, dried, and packaged for use in textile dyeing.

Análisis De Reacciones Químicas

Types of Reactions: Reactive Yellow 105 undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The reactive groups in the dye can undergo nucleophilic substitution reactions with nucleophiles present in the textile fibers, forming strong covalent bonds.

Oxidation and Reduction: The azo groups in Reactive Yellow 105 can be oxidized or reduced under specific conditions, leading to changes in color and chemical properties.

Hydrolysis: In aqueous environments, Reactive Yellow 105 can undergo hydrolysis, breaking down into smaller components.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include hydroxyl groups in cellulose fibers, with reactions typically occurring under alkaline conditions.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium dithionite are used under controlled pH and temperature conditions.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of Reactive Yellow 105.

Major Products Formed:

Nucleophilic Substitution: Covalently bonded dye-fiber complexes.

Oxidation and Reduction: Various oxidized or reduced forms of the dye, which may have different colors.

Hydrolysis: Smaller aromatic amines and other breakdown products.

Aplicaciones Científicas De Investigación

Reactive Yellow 105 has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound for studying azo dye chemistry and reactions.

Biology: Employed in staining techniques for visualizing biological tissues and cells.

Medicine: Investigated for its potential use in diagnostic assays and as a marker in medical imaging.

Industry: Widely used in textile dyeing, as well as in the production of colored plastics and inks.

Mecanismo De Acción

The primary mechanism by which Reactive Yellow 105 exerts its effects is through the formation of covalent bonds with nucleophilic groups in textile fibers. The reactive groups in the dye undergo nucleophilic substitution reactions, resulting in strong, permanent bonds that are resistant to washing and fading. The azo groups in the dye also contribute to its vibrant color by absorbing specific wavelengths of light.

Comparación Con Compuestos Similares

- Reactive Yellow 145

- Reactive Yellow 86

- Reactive Red 195

- Reactive Blue 194

These compounds share similar chemical structures and reactivity but differ in their specific applications and color properties.

Propiedades

Número CAS |

176023-34-0 |

|---|---|

Fórmula molecular |

C11H16O |

Peso molecular |

0 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.